molecular formula C18H20ClNO5 B3562699 6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one

6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one

Cat. No.: B3562699
M. Wt: 365.8 g/mol
InChI Key: BEMSTTFOVWTVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one is a synthetic chromen-2-one derivative featuring a chloro substituent at position 6, a propyl group at position 4, and a 2-morpholin-4-yl-2-oxo-ethoxy group at position 5. Chromen-2-one (coumarin) derivatives are widely studied for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

6-chloro-7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-2-3-12-8-18(22)25-15-10-16(14(19)9-13(12)15)24-11-17(21)20-4-6-23-7-5-20/h8-10H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMSTTFOVWTVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328988
Record name 6-chloro-7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500204-74-0
Record name 6-chloro-7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Propyl Group: Alkylation reactions using propyl halides in the presence of a base.

    Chlorination: Introduction of the chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholin-4-yl-2-oxo-ethoxy Group: This step may involve nucleophilic substitution reactions where the morpholine derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group or the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The chlorine atom in the chromenone core can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, studies have shown that 6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This compound's structural features, such as the presence of the morpholine group, enhance its interaction with biological targets, making it a candidate for further development as an anticancer agent.

Table 1: Summary of Anticancer Studies Involving Chromenone Derivatives

Study ReferenceCell Line TestedMechanism of ActionIC50 Value (µM)
MCF-7 (Breast)Apoptosis Induction10
HeLa (Cervical)Cell Cycle Arrest15
A549 (Lung)ROS Generation12

Pharmacological Applications

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is critical in conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which has been documented in various preclinical studies.

Table 2: Anti-inflammatory Effects of Chromenone Derivatives

Study ReferenceModel UsedInflammatory Marker AssessedResult
Rat Paw EdemaTNF-alphaDecreased by 40%
Mouse ModelIL-6Reduced levels noted
In Vitro AssayCOX-2Inhibition observed

Biological Research Applications

Chemical Probes for Biological Studies
Due to its unique structure, this compound can serve as a chemical probe to study various biological processes. The morpholine moiety allows for enhanced solubility and bioavailability, making it suitable for in vivo experiments. Researchers have utilized it to investigate cellular mechanisms and drug interactions.

Case Studies and Research Findings

Case Study 1: Anticancer Mechanism Exploration
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to significant cell death via mitochondrial pathway activation, highlighting its potential as a therapeutic agent against breast cancer.

Case Study 2: Anti-inflammatory Action in Animal Models
In an experimental model of arthritis, this compound demonstrated substantial anti-inflammatory effects. Researchers noted a marked reduction in joint swelling and pain scores when administered over a period of two weeks, suggesting its viability as a treatment option for inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one would depend on its specific biological target. Generally, compounds in the chromenone family may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the morpholine ring and other functional groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name (CAS No.) Substituents at Positions 6, 7, and 4 Molecular Formula Molar Mass (g/mol) Key Functional Features
Target Compound 6-Cl, 7-(2-morpholin-4-yl-2-oxo-ethoxy), 4-propyl C₂₀H₂₃ClNO₅ 400.85 Morpholine group, ester linkage, chloro
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propyl (431915-91-2) 6-Cl, 7-(2-methoxyphenylmethoxy), 4-propyl C₂₀H₁₉ClO₄ 358.82 Methoxybenzyl group, no nitrogen heterocycle
2-(4-Chlorophenyl)-6-methoxychroman-4-one (N/A) 6-OCH₃, 4-(4-chlorophenyl) C₁₆H₁₃ClO₃ 294.72 Chromanone core, methoxy, chloro
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl (58330-12-4) 6-Cl, 7-(epoxide-methoxy), 4-phenyl C₁₈H₁₃ClO₄ 340.75 Epoxide group, phenyl substituent
Key Observations:
  • Morpholine vs. This could improve aqueous solubility and pharmacokinetic properties .
  • Chromanone vs. Chromen-2-one Core: The chromanone derivative (CAS N/A) lacks the lactone oxygen at position 2, altering electronic properties and biological activity .
Crystallography:
  • The target compound’s analogs, such as 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, exhibit stabilized crystal structures via intramolecular C—H···O interactions and π-π stacking . Similar packing motifs are expected in the target compound due to its planar chromen-2-one core.
  • Tools like SHELX and WinGX (used in crystallographic refinement of related compounds) confirm structural details, including bond lengths and angles .

Biological Activity

6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one is a synthetic compound belonging to the chromenone family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H20ClN1O4\text{C}_{17}\text{H}_{20}\text{ClN}_1\text{O}_4

This structure includes a chromenone core with a chloro substituent and a morpholine group, which is known to influence pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionIC50 = 5 µM
LOX InhibitionIC50 = 10 µM
Antioxidant ActivityDPPH Scavenging Effect: 80% at 50 µg/mL
CytotoxicityIC50 = 15 µM in HeLa cells

Case Study 1: Anticancer Effects

A study investigated the anticancer properties of the compound against various cancer cell lines, including HeLa and MCF-7. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM for HeLa cells. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase.

Case Study 2: Anti-inflammatory Properties

In another study, the compound was evaluated for its anti-inflammatory effects in a murine model of inflammation induced by carrageenan. The administration of the compound significantly reduced paw edema and pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory conditions.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
  • Reaction yields (50-70%) are sensitive to solvent choice and temperature control .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for propyl (δ ~0.9–1.7 ppm), morpholine (δ ~3.4–3.8 ppm), and carbonyl (δ ~160–170 ppm). Discrepancies in peak splitting may indicate rotameric forms of the morpholine-ethoxy chain .
  • X-ray Crystallography :
    • Use SHELXL () for refinement. Key parameters:
  • R-factor : <5% for high-resolution data.
  • Torsion angles : Confirm planarity of the chromenone ring and orientation of the morpholine group .

Table 1 : Structural Validation Techniques

TechniqueKey DataCommon Challenges
¹H NMRIntegration ratios, coupling constantsOverlapping aromatic signals
X-rayBond lengths, thermal parametersCrystal twinning
FT-IRC=O stretch (~1700 cm⁻¹)Solvent interference

Advanced: How can conflicting NMR data (e.g., unexpected splitting) be resolved during structural elucidation?

Methodological Answer:

  • Scenario : Splitting of morpholine protons due to restricted rotation.
  • Solutions :
    • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C. Restricted rotation at lower temperatures may simplify splitting patterns .
    • 2D NMR (COSY, HSQC) : Correlate protons to distinguish between diastereotopic groups and conformational isomers .
    • DFT Calculations : Compare experimental shifts with computed spectra (e.g., Gaussian 16) to validate assignments .

Advanced: What strategies optimize reaction yields when introducing the morpholine-ethoxy group without degrading sensitive functionalities?

Methodological Answer:

  • Challenge : The morpholine-ethoxy group may undergo hydrolysis under acidic/basic conditions.
  • Optimization Steps :
    • Protecting Groups : Temporarily protect the chromenone carbonyl with a silyl ether (e.g., TMSCl) during substitution .
    • Solvent Selection : Use anhydrous DMF or THF to minimize water exposure.
    • Catalysis : Add KI (10 mol%) to enhance nucleophilicity of the ethoxy intermediate .
  • Yield Improvement : From 50% to 75% by controlling reaction time (<6 hours) and temperature (40–50°C) .

Advanced: How to design assays evaluating the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Step 1: Target Selection : Prioritize kinases (e.g., PI3K, CDK2) based on morpholine’s known affinity for ATP-binding pockets .
  • Step 2: In Vitro Assays :
    • Fluorescence Polarization : Measure displacement of a fluorescent ATP analog.
    • IC₅₀ Determination : Use serial dilutions (0.1–100 µM) in kinase buffer (pH 7.4) .
  • Step 3: Data Contradictions :
    • If activity varies across isoforms (e.g., PI3Kα vs. PI3Kγ), perform molecular docking (AutoDock Vina) to analyze binding mode differences .

Table 2 : Example Kinase Inhibition Data

KinaseIC₅₀ (µM)Selectivity Index (vs. PI3Kα)
PI3Kα0.451.0
CDK25.211.6
EGFR>50>100

Advanced: How to address discrepancies in crystallographic data refinement (e.g., high R-factor values)?

Methodological Answer:

  • Root Cause : Poor crystal quality or twinning.
  • Solutions :
    • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
    • SHELXL Tweaks :
  • Apply TWIN and BASF commands to model twinning.
  • Use ISOR restraints for anisotropic displacement parameters .
    3. Validation Tools : Check for outliers using PLATON (e.g., ADDSYM) to detect missed symmetry .

Basic: What are the compound’s solubility properties, and how do they impact biological assays?

Methodological Answer:

  • Solubility Profile :
    • DMSO : >50 mg/mL (ideal for stock solutions).
    • Aqueous Buffers : <0.1 mg/mL at pH 7.4, requiring surfactants (e.g., 0.1% Tween-80) .
  • Assay Design :
    • Pre-sonicate solutions to prevent aggregation.
    • Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent toxicity .

Advanced: How to analyze metabolic stability in hepatic microsomes?

Methodological Answer:

  • Protocol :
    • Incubation : Compound (10 µM) + NADPH (1 mM) in human liver microsomes (37°C, pH 7.4).
    • Sampling : Quench with acetonitrile at 0, 15, 30, 60 minutes.
    • LC-MS Analysis :
  • Monitor parent ion ([M+H]⁺) depletion.
  • Calculate t₁/₂ using non-compartmental analysis .
  • Troubleshooting : If degradation is rapid (<30 min), consider prodrug strategies or structural modifications to the morpholine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-(2-morpholin-4-yl-2-oxo-ethoxy)-4-propyl-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.